Maltotetraitol

Description

BenchChem offers high-quality Maltotetraitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maltotetraitol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAHEUHBAZYUOI-KVXMBEGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66767-99-5 | |

| Record name | Maltotetraitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066767995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALTOTETRAITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6KU59R2R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Maltotetraitol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotetraitol is a sugar alcohol (alditol) derived from the reduction of the tetrasaccharide maltotetraose. It is composed of four glucose units linked by α-1,4 glycosidic bonds, with the terminal glucose residue's aldehyde group reduced to a primary alcohol. This modification imparts unique chemical and physical properties, making it a subject of interest in various research and development applications, including its use as a biochemical tool and a potential excipient in drug formulations. This guide provides a comprehensive overview of the chemical structure, properties, and a detailed methodology for the synthesis of Maltotetraitol.

Chemical and Physical Properties

The fundamental chemical and physical properties of Maltotetraitol are summarized in the table below. These properties are crucial for its application in experimental settings and formulation development.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₄₄O₂₁ | [1][2][3] |

| Molecular Weight | 668.59 g/mol | [1][2] |

| IUPAC Name | (2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

| CAS Number | 66767-99-5 | |

| Appearance | White solid/crystalline powder | |

| Solubility | Soluble in water | |

| Melting Point | 150-160 °C or 246-249 °C | |

| Purity | ≥95% (commercially available) |

Note on Melting Point: There is a notable discrepancy in the reported melting point of Maltotetraitol in the literature. This variation may be attributed to differences in the crystalline form (polymorphism) or the presence of impurities. Researchers should consider experimental determination of the melting point for their specific batch of Maltotetraitol.

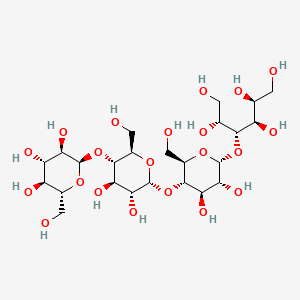

Chemical Structure of Maltotetraitol

The chemical structure of Maltotetraitol, consisting of four α-1,4-linked glucose units with the terminal residue reduced to a glucitol moiety, is depicted below.

Caption: Chemical structure of Maltotetraitol.

Experimental Protocol: Synthesis of Maltotetraitol

The primary method for synthesizing Maltotetraitol is the catalytic hydrogenation of its corresponding oligosaccharide, maltotetraose. This process involves the reduction of the aldehyde group at the reducing end of maltotetraose to a primary alcohol. While specific laboratory-scale protocols can vary, the following is a generalized yet detailed procedure based on established methods for oligosaccharide hydrogenation.

Materials and Equipment:

-

Maltotetraose

-

Raney nickel (or other suitable catalyst, e.g., palladium on carbon)

-

Deionized water

-

Ethanol

-

High-pressure autoclave/hydrogenator

-

Filtration apparatus (e.g., Buchner funnel with Celite or a membrane filter)

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

-

Analytical equipment for reaction monitoring (e.g., TLC, HPLC)

Procedure:

-

Catalyst Preparation:

-

If using Raney nickel, it should be washed thoroughly with deionized water until the washings are neutral. This is a critical step to remove any residual alkali from the catalyst preparation. The catalyst should be kept as a slurry in water to prevent deactivation.

-

-

Reaction Setup:

-

In a high-pressure autoclave, dissolve a known amount of maltotetraose in deionized water to a desired concentration (e.g., 10-20% w/v).

-

Carefully add the prepared catalyst slurry to the maltotetraose solution. The catalyst loading is typically in the range of 5-10% by weight relative to the maltotetraose.

-

-

Hydrogenation Reaction:

-

Seal the autoclave and purge the system several times with nitrogen gas to remove any oxygen.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 500-1000 psi).

-

Begin agitation and heat the reaction mixture to the target temperature (e.g., 100-140 °C).

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when the hydrogen uptake ceases. The reaction time can vary from a few hours to overnight depending on the specific conditions.

-

(Optional) The reaction can also be monitored by taking small aliquots (after depressurizing and purging the system) and analyzing them by TLC or HPLC to check for the disappearance of the starting material.

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Purge the system with nitrogen.

-

Filter the reaction mixture to remove the catalyst. The use of a filter aid like Celite can be beneficial for removing the fine catalyst particles. The filtered catalyst can potentially be recycled.

-

The resulting clear filtrate contains the Maltotetraitol product.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the bulk of the water.

-

The concentrated syrup can be further purified by recrystallization from an ethanol-water mixture or by lyophilization (freeze-drying) to obtain a white, amorphous powder.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized Maltotetraitol using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Maltotetraitol from maltotetraose.

Caption: Workflow for the synthesis of Maltotetraitol.

Conclusion

Maltotetraitol is a well-defined sugar alcohol with potential applications in various scientific disciplines. This guide has provided essential information on its chemical structure, physical properties, and a detailed, generalized protocol for its synthesis via the catalytic hydrogenation of maltotetraose. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals working with or developing applications for this compound. Careful consideration of the reaction parameters and purification techniques is crucial for obtaining high-purity Maltotetraitol for research and development purposes.

References

Synthesis and Purification of Maltotetraitol: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the availability of high-purity Maltotetraitol is crucial for a variety of applications, including its use as a non-metabolizable carbohydrate for studying transport systems and as a potential excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of the synthesis and purification of Maltotetraitol, offering detailed methodologies, quantitative data, and visual workflows to support its production for research purposes.

Introduction to Maltotetraitol

Maltotetraitol, a sugar alcohol derived from maltotetraose, is a valuable tool in biochemical and pharmaceutical research. Its primary appeal lies in its structural similarity to maltotetraose, allowing it to interact with biological systems that recognize this oligosaccharide, while its reduced nature prevents it from being metabolized. This property makes it an excellent probe for studying carbohydrate transport and binding events.

Physicochemical Properties of Maltotetraitol

| Property | Value | Reference |

| Molecular Formula | C24H44O21 | [1] |

| Molecular Weight | 668.59 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | ~150–160°C | [2] |

| Solubility | Highly soluble in water | [2] |

Synthesis of Maltotetraitol

The synthesis of Maltotetraitol can be broadly categorized into two main approaches: chemical synthesis through the reduction of maltotetraose and enzymatic synthesis from more complex carbohydrates like starch.

Chemical Synthesis: Reduction of Maltotetraose

The most direct method for synthesizing Maltotetraitol is the chemical reduction of its corresponding oligosaccharide, maltotetraose. This is typically achieved using a reducing agent such as sodium borohydride (NaBH4). This method is favored for its relatively straightforward procedure and high conversion rates.

This protocol is adapted from established procedures for the reduction of oligosaccharides.

-

Dissolution: Dissolve maltotetraose in deionized water to a concentration of 5-10% (w/v) in a reaction vessel.

-

Cooling: Cool the solution to 0-4°C in an ice bath with continuous stirring.

-

Addition of Reducing Agent: Slowly add a freshly prepared 5% (w/v) aqueous solution of sodium borohydride to the maltotetraose solution. The molar ratio of NaBH4 to maltotetraose should be approximately 4:1 to ensure complete reduction.

-

Reaction: Maintain the reaction mixture at 0-4°C for 2-4 hours with gentle stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: After the reaction is complete, slowly add glacial acetic acid to the reaction mixture to neutralize the excess sodium borohydride. This should be done cautiously in a fume hood as hydrogen gas is evolved.

-

Borate Removal: The resulting borate ions are typically removed by co-distillation with methanol. Add methanol to the reaction mixture and evaporate the solvent under reduced pressure. This process is repeated 3-5 times to ensure complete removal of borates as volatile methyl borate.

-

Final Product: The resulting residue is the crude Maltotetraitol, which can then be purified.

Enzymatic Synthesis of the Precursor, Maltotetraose

For the chemical synthesis of Maltotetraitol, a high-purity source of maltotetraose is required. Maltotetraose can be produced enzymatically from starch using specific amylases. These enzymes, known as maltotetraose-forming amylases, hydrolyze starch to yield maltotetraose as the primary product.

This protocol is based on the use of maltotetraose-forming amylases from sources like Pseudomonas stutzeri.

-

Starch Slurry Preparation: Prepare a 10% (w/v) slurry of soluble starch in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing 5 mM CaCl2.

-

Gelatinization: Heat the starch slurry to 90-100°C for 15-30 minutes with constant stirring to gelatinize the starch.

-

Enzymatic Hydrolysis: Cool the gelatinized starch solution to the optimal temperature for the maltotetraose-forming amylase (e.g., 60°C for the enzyme from Pseudomonas stutzeri). Add the enzyme to the starch solution (enzyme loading should be optimized based on enzyme activity).

-

Incubation: Incubate the reaction mixture at the optimal temperature and pH for 12-24 hours with gentle agitation.

-

Enzyme Inactivation: Stop the enzymatic reaction by heating the mixture to 100°C for 10-15 minutes to denature the enzyme.

-

Clarification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant contains a mixture of maltooligosaccharides, with maltotetraose as the major component. This mixture can then be purified to isolate maltotetraose for subsequent reduction to Maltotetraitol.

Purification of Maltotetraitol

The purification of Maltotetraitol from the reaction mixture is critical to obtain a high-purity product for research applications. The primary methods for purification are chromatographic techniques, including ion-exchange chromatography and size-exclusion chromatography.

Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is a powerful technique for separating molecules based on their net charge. For sugar alcohols like Maltotetraitol, which are neutral, IEC is often used to remove charged impurities such as residual salts, unreacted starting materials, and byproducts from the synthesis process. Anion-exchange chromatography at high pH can also be used to separate underivatized carbohydrates.

This protocol is adapted for the purification of neutral sugar alcohols.

-

Column and Resin: Use a column packed with a strong anion-exchange resin (e.g., a quaternary ammonium-based resin).

-

Equilibration: Equilibrate the column with deionized water or a low-concentration buffer until a stable baseline is achieved.

-

Sample Loading: Dissolve the crude Maltotetraitol in the equilibration buffer and load it onto the column.

-

Elution:

-

Step 1 (Washing): Elute the column with deionized water. As a neutral molecule, Maltotetraitol will not bind to the anion-exchange resin and will elute in the void volume.

-

Step 2 (Regeneration): After the Maltotetraitol has been collected, regenerate the column by eluting with a high concentration of salt (e.g., 1-2 M NaCl) to remove any bound charged impurities.

-

-

Fraction Collection and Analysis: Collect fractions during the water elution and analyze them for the presence of Maltotetraitol using HPLC with a refractive index detector (HPLC-RID). Pool the fractions containing pure Maltotetraitol.

Size-Exclusion Chromatography

Size-exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size. This technique is effective for separating Maltotetraitol from smaller molecules like salts and from larger, unreacted oligosaccharides or polysaccharides.

This protocol is a general guideline for the purification of oligosaccharides and can be adapted for Maltotetraitol.

-

Column and Resin: Select a size-exclusion column with a fractionation range appropriate for separating molecules in the molecular weight range of Maltotetraitol (668.59 g/mol ). A column with a fractionation range of approximately 100 to 5000 Da would be suitable.

-

Mobile Phase: Use deionized water or a buffered aqueous solution (e.g., 50 mM ammonium acetate) as the mobile phase.

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is obtained.

-

Sample Preparation and Injection: Dissolve the Maltotetraitol sample in the mobile phase and filter it through a 0.22 µm filter before injecting it into the SEC system.

-

Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions and monitor the elution profile using a refractive index detector. Maltotetraitol will elute after larger molecules and before smaller molecules.

-

Fraction Analysis: Analyze the collected fractions for purity using analytical HPLC-RID. Pool the fractions containing high-purity Maltotetraitol.

Quantitative Data and Analysis

The yield and purity of the synthesized Maltotetraitol should be determined at each stage of the process. HPLC with a refractive index detector is the most common method for the analysis of non-chromophoric compounds like sugar alcohols.

Table of Synthesis and Purification Data (Illustrative)

| Step | Method | Starting Material | Product | Yield (%) | Purity (%) | Analytical Method |

| Synthesis | Sodium Borohydride Reduction | Maltotetraose | Crude Maltotetraitol | >90% (conversion) | 50-70% | HPLC-RID |

| Purification 1 | Ion-Exchange Chromatography | Crude Maltotetraitol | Partially Purified Maltotetraitol | 80-90% | 85-95% | HPLC-RID |

| Purification 2 | Size-Exclusion Chromatography | Partially Purified Maltotetraitol | Pure Maltotetraitol | 70-85% | >98% | HPLC-RID |

Note: The yield and purity values presented in this table are illustrative and can vary depending on the specific experimental conditions.

Visualizing the Workflow and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and logical relationships in the synthesis and purification of Maltotetraitol.

Caption: Overall workflow for the synthesis and purification of Maltotetraitol.

Caption: Detailed workflow for the chemical synthesis of Maltotetraitol.

Caption: Detailed workflow for the purification of Maltotetraitol.

Conclusion

The synthesis and purification of Maltotetraitol are achievable through a combination of well-established chemical and enzymatic methods, followed by robust chromatographic purification techniques. The chemical reduction of maltotetraose offers a direct route to Maltotetraitol, while enzymatic synthesis provides a method for producing the necessary precursor from abundant starting materials. Careful application of ion-exchange and size-exclusion chromatography is essential for obtaining the high-purity Maltotetraitol required for demanding research and pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to produce and purify Maltotetraitol in a laboratory setting.

References

Solubility Profile of Maltotetraitol in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of maltotetraitol, a tetrasaccharide sugar alcohol, in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for maltotetraitol in public literature, this document synthesizes qualitative information, presents quantitative data for structurally related compounds, and outlines detailed experimental protocols for determining solubility.

Introduction to Maltotetraitol

Maltotetraitol (C₂₄H₄₄O₂₁) is a polyhydric sugar alcohol derived from the hydrogenation of maltotetraose. Like other sugar alcohols, it is a white, water-soluble solid characterized by multiple hydroxyl (-OH) groups, which contribute significantly to its physical properties.[1] These hydroxyl groups allow for extensive hydrogen bonding, making maltotetraitol highly soluble in polar solvents, particularly water.[2] It is utilized in the food industry as a low-calorie sweetener and in pharmaceuticals as an excipient.[2] Understanding its solubility is critical for formulation development, dosage form design, and various research applications.

Solubility Data

Qualitative Solubility of Maltotetraitol

Maltotetraitol is described as being highly soluble in water due to its multiple hydroxyl groups, which readily form hydrogen bonds.[2]

Quantitative Solubility of Structurally Related Compounds

To provide a quantitative reference, the table below summarizes the solubility of maltotetraose and maltotriose, the parent oligosaccharides of maltotetraitol and maltotriitol, respectively. Maltotetraitol is the reduced (hydrogenated) form of maltotetraose. This structural similarity suggests their solubility profiles in various solvents will be comparable.

| Compound | Solvent | Temperature | Solubility (approx.) |

| Maltotetraose | DMSO | Not Specified | ~20 mg/mL |

| Dimethylformamide | Not Specified | ~20 mg/mL | |

| DMSO | Not Specified | 100 mg/mL | |

| PBS (pH 7.2) | Not Specified | ~2 mg/mL | |

| Maltotriose | DMSO | Not Specified | ~15 mg/mL |

| Dimethylformamide | Not Specified | ~20 mg/mL | |

| PBS (pH 7.2) | Not Specified | ~3 mg/mL | |

| Maltitol | Water | 10-90 °C | Highly soluble |

| Ethanol/Water Mixtures | 30-55 °C | Highly dependent on water content; decreases as ethanol increases | |

| Methanol/Water Mixtures | Not Specified | Decreases as methanol increases |

Note: The data presented is for structurally similar compounds and should be used as an estimation for maltotetraitol. Experimental verification is highly recommended.

Factors Influencing Solubility

The solubility of maltotetraitol is governed by several key factors, which are essential to consider during experimental design and formulation.

References

Maltotetraitol: A Technical Guide to Its Synthetic Origins and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotetraitol (α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucitol) is a reduced maltooligosaccharide, specifically the sugar alcohol derivative of maltotetraose. This technical guide addresses the core topic of its origins, clarifying its synthetic nature and detailing the primary methods of its production. Contrary to inquiries about its natural occurrence, extensive literature review confirms that Maltotetraitol is not a naturally occurring compound. Instead, it is synthesized for specific applications in research and industry.

This document provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols for both catalytic hydrogenation and enzymatic conversion, and discusses its significant role as a molecular probe in studying carbohydrate transport mechanisms, particularly the maltodextrin transport system in Escherichia coli. All quantitative data is summarized in tables for clarity, and key processes are visualized using Graphviz diagrams.

Physicochemical Properties of Maltotetraitol

Maltotetraitol is a white, crystalline powder with high solubility in water, a characteristic attributed to its numerous hydroxyl groups[1]. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 66767-99-5 | [2] |

| Molecular Formula | C₂₄H₄₄O₂₁ | [2] |

| Molecular Weight | 668.59 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 246-249 °C | |

| Solubility | Highly soluble in water | |

| Purity (Commercial) | ≥95% | |

| Computed XLogP3-AA | -9.5 |

Sources: Synthetic Production of Maltotetraitol

Maltotetraitol is not found in nature and is exclusively produced through chemical or enzymatic synthesis. The two primary methods are the catalytic hydrogenation of maltotetraose and the enzymatic conversion of maltodextrins.

Catalytic Hydrogenation

This is a widely used chemical method for producing sugar alcohols. It involves the reduction of the aldehyde group of the reducing terminal glucose residue of maltotetraose to a primary alcohol group.

This protocol is a representative method based on the established procedures for hydrogenating sugars using a Raney nickel catalyst.

-

Catalyst Preparation:

-

Prepare W-6 Raney nickel catalyst by digesting a nickel-aluminum alloy powder (125 g) in a 50°C sodium hydroxide solution (160 g in 600 mL of water).

-

Maintain the temperature at 50 ± 2°C for 50-60 minutes with gentle stirring.

-

Wash the catalyst repeatedly with distilled water by decantation until the washings are neutral to litmus.

-

Store the activated catalyst as a slurry in water or absolute ethanol to prevent oxidation.

-

-

Hydrogenation Reaction:

-

In a high-pressure autoclave reactor, dissolve maltotetraose in deionized water to a concentration of 20-40% (w/v).

-

Add the prepared Raney nickel catalyst slurry. The catalyst loading is typically 5-10% by weight of the maltotetraose.

-

Seal the reactor and purge it several times with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to 5-8 bar.

-

Heat the reaction mixture to 95-110°C while stirring vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

-

Maintain these conditions for 2-4 hours, monitoring the reaction progress by measuring hydrogen uptake.

-

-

Product Recovery and Purification:

-

After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Remove the Raney nickel catalyst by filtration. The catalyst is pyrophoric and must be handled with care, typically kept wet.

-

The resulting aqueous solution of Maltotetraitol may contain unreacted maltotetraose and other byproducts.

-

Purify the Maltotetraitol using column chromatography. Gel filtration or ion-exchange chromatography can be effective for separating the sugar alcohol from the remaining reducing sugars.

-

Collect the fractions containing pure Maltotetraitol, which can be identified using techniques like HPLC and TLC.

-

Lyophilize the pure fractions to obtain Maltotetraitol as a white powder.

-

Enzymatic Synthesis

Enzymatic methods offer high specificity under milder reaction conditions. Enzymes such as cyclodextrin glycosyltransferase (CGTase) can be used to synthesize sugar alcohols via transglycosylation reactions.

This protocol is adapted from established methods for the enzymatic synthesis of related sugar alcohols, such as maltitol.

-

Reaction Mixture Preparation:

-

Prepare a 20 mM phosphate buffer with a pH of 6.0.

-

Dissolve the glucosyl donor, such as β-cyclodextrin (β-CD), to a final concentration of 1% (w/v) in the buffer.

-

Dissolve a suitable acceptor molecule, which would be maltotriitol in this case (to form Maltotetraitol), in the same buffer to a concentration of 1% (w/v).

-

Pre-incubate the solution at the optimal reaction temperature, typically around 50°C.

-

-

Enzymatic Reaction:

-

Add a suitable enzyme, such as cyclodextrin glycosyltransferase (CGTase, EC 2.4.1.19) from a source like Bacillus circulans, to the reaction mixture. The enzyme concentration should be optimized, for example, 400 U/mL.

-

Incubate the reaction mixture at 50°C with gentle agitation for a period ranging from 24 to 72 hours. The reaction time will need to be optimized to maximize the yield of Maltotetraitol.

-

Monitor the formation of the product periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Enzyme Deactivation and Product Purification:

-

Terminate the reaction by deactivating the enzyme. This is typically achieved by heating the reaction mixture to 100°C for 10-15 minutes.

-

Centrifuge the mixture to remove any precipitated protein.

-

Purify the Maltotetraitol from the supernatant using preparative HPLC with a suitable column, such as an amino-functionalized silica column (e.g., Luna 5 µm NH2).

-

Elute the products with an appropriate mobile phase (e.g., an acetonitrile/water gradient).

-

Collect the fractions corresponding to Maltotetraitol.

-

Combine the pure fractions and remove the solvent by evaporation or lyophilization to obtain the final product.

-

Quantitative Data on Synthesis

| Synthesis Method | Product | Yield | Conditions/Source |

| Chemical Hydrogenation | Maltitol | ~90% (w/w) | Commercial production via hydrogenation of maltose. |

| Enzymatic Synthesis | Maltitol | 25.0% (w/w) | Recombinant CGTase from Bacillus circulans A11 with β-CD and sorbitol as substrates. |

| Enzymatic Synthesis | Glucosyl-Maltitol | 49.9% | B. macerans CGTase with maltitol as the acceptor. |

Application in Research: A Tool to Study the E. coli Maltodextrin Transport System

Maltotetraitol serves as a valuable molecular tool for investigating carbohydrate transport mechanisms, particularly the ATP-binding cassette (ABC) transporter system for maltose and maltodextrins in Escherichia coli. This system is encoded by the mal operon and is crucial for the uptake of these sugars from the environment.

The key protein components of this transport system are:

-

LamB (Maltoporin): A protein in the outer membrane that forms a channel allowing for the diffusion of maltodextrins into the periplasm.

-

MalE (Maltose-Binding Protein): A periplasmic protein that binds to maltodextrins with high affinity and delivers them to the inner membrane transporter.

-

MalF and MalG: Transmembrane proteins that form the channel through the inner membrane.

-

MalK: An ATP-hydrolyzing subunit on the cytoplasmic side that provides the energy for the transport process.

Maltotetraitol, being a reduced sugar, can bind to the MalE protein. However, its structure, particularly the reduced glucitol end, hinders the proper conformational change in the MalF/MalG/MalK complex that is necessary for translocation across the inner membrane. This makes Maltotetraitol an effective competitive inhibitor of maltodextrin transport, allowing researchers to study the binding and transport steps separately.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow for studying transport inhibition and the transport pathway itself.

Caption: Experimental workflow for a competitive inhibition assay using Maltotetraitol.

Caption: The E. coli Maltodextrin transport pathway and inhibition by Maltotetraitol.

References

An In-depth Technical Guide to Maltotetraitol as a Non-Metabolizable Sugar Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotetraitol, a sugar alcohol derived from maltotetraose, is gaining increasing attention within the scientific community as a non-metabolizable sugar analog. Its unique physicochemical properties, including high water solubility and low caloric value, make it a valuable tool in various research and development applications. This technical guide provides a comprehensive overview of maltotetraitol, summarizing its chemical and physical characteristics, outlining its synthesis, and detailing its metabolic fate. Crucially, this document delves into the experimental protocols for studying its properties and explores its interactions with biological systems, including its limited absorption and potential influence on cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and metabolic research, providing the necessary technical details to facilitate further investigation and application of this intriguing sugar analog.

Introduction

Maltotetraitol (α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucitol) is a C24 polyol, structurally analogous to the oligosaccharide maltotetraose with its terminal reducing end converted to a hydroxyl group.[1][2] This modification renders it resistant to hydrolysis by mammalian digestive enzymes, leading to its classification as a non-metabolizable sugar analog.[3] Unlike its parent carbohydrate, maltotetraitol is not fully absorbed in the gastrointestinal tract, resulting in a significantly lower caloric intake and a reduced insulin response.[3] These characteristics have led to its use as a low-calorie bulk sweetener in the food industry and as an excipient in pharmaceutical formulations.[3] For researchers, its value lies in its ability to act as a molecular probe to study carbohydrate-protein interactions and transport mechanisms, without the confounding effects of metabolism.

Physicochemical Properties

The utility of maltotetraitol in various applications is underpinned by its distinct physical and chemical properties. A summary of these properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C24H44O21 | |

| Molecular Weight | 668.59 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 150–160 °C / 246-249 °C | |

| Solubility | Highly soluble in water | |

| Purity | Min. 95% | |

| Storage Temperature | 0 to 8 °C |

Table 1: Physicochemical Properties of Maltotetraitol

Maltotetraitol's high water solubility is attributed to its numerous hydroxyl groups, which readily form hydrogen bonds with water molecules. Its stability under normal storage conditions makes it a practical compound for various experimental and formulation purposes.

Synthesis and Production

Maltotetraitol is not a naturally occurring compound and is synthetically produced. The primary methods for its synthesis are:

-

Hydrogenation of Maltotetraose: This is a common method for producing sugar alcohols. It involves the catalytic hydrogenation of the corresponding sugar, in this case, maltotetraose. The aldehyde group at the reducing end of the maltotetraose molecule is reduced to a primary alcohol group, forming maltotetraitol.

-

Enzymatic Conversion of Maltodextrins: Specific enzymes can be utilized to synthesize maltotetraitol from maltodextrins, which are mixtures of glucose polymers. This method offers high specificity and can be performed under milder reaction conditions compared to chemical hydrogenation.

The general workflow for the chemical synthesis of maltotetraitol is depicted in the following diagram:

Metabolic Fate and Non-Metabolizable Nature

The key characteristic of maltotetraitol for its application as a non-metabolizable sugar analog is its behavior in the gastrointestinal tract.

Limited Digestion and Absorption

Due to the reduction of its terminal aldehyde group, maltotetraitol is not a substrate for the α-glucosidases that line the brush border of the small intestine. These enzymes are responsible for the breakdown of oligosaccharides into monosaccharides for absorption. As a result, a significant portion of ingested maltotetraitol passes through the small intestine undigested.

Fermentation by Gut Microbiota

Upon reaching the large intestine, maltotetraitol can be fermented by the resident gut microbiota. This fermentation process can lead to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which can be absorbed by the colon and contribute to a minor extent to the host's energy balance. The extent of fermentation can vary depending on the individual's gut microbiome composition.

A simplified representation of the metabolic fate of maltotetraitol is shown below:

Experimental Protocols

Studying the properties and biological effects of maltotetraitol requires specific experimental methodologies. Below are outlines of key experimental protocols.

Quantification of Maltotetraitol in Biological Samples

A reliable method for quantifying maltotetraitol is crucial for metabolic and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

Protocol Outline: HPLC Quantification of Maltotetraitol

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The supernatant is then collected and filtered.

-

Feces/Intestinal Contents: Homogenization in a suitable buffer, followed by extraction and clarification steps to remove solid debris and interfering substances.

-

-

Chromatographic Separation:

-

Column: An amino-based column is often suitable for the separation of carbohydrates and sugar alcohols.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically used.

-

Detection: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is commonly employed for the detection of non-UV absorbing compounds like maltotetraitol.

-

-

Quantification:

-

A standard curve is generated using known concentrations of a maltotetraitol reference standard.

-

The concentration of maltotetraitol in the biological samples is determined by comparing their peak areas to the standard curve.

-

In Vitro Intestinal Permeability Assay

The Caco-2 cell monolayer model is a widely accepted in vitro model to assess the intestinal permeability of compounds.

Protocol Outline: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

-

Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER. A high TEER value indicates the formation of tight junctions.

-

Permeability Study:

-

A solution of maltotetraitol is added to the apical (AP) side of the monolayer.

-

Samples are collected from the basolateral (BL) side at various time points.

-

The concentration of maltotetraitol in the BL samples is quantified using a validated analytical method (e.g., HPLC).

-

-

Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the permeability of maltotetraitol across the Caco-2 monolayer.

Biological Interactions and Signaling Pathways

While maltotetraitol is largely non-metabolizable, it can interact with specific biological systems.

Interaction with Carbohydrate-Binding Proteins

Maltotetraitol can serve as a ligand for certain carbohydrate-binding proteins, such as the maltose-binding protein (MBP) found in bacteria like Escherichia coli. Studies have shown that while maltotetraitol can bind to MBP, it may not induce the same conformational changes as maltose, which can affect downstream processes like transport. This makes maltotetraitol a useful tool for studying the structural and dynamic aspects of protein-carbohydrate recognition.

Effects on Cellular Signaling

Direct evidence for the effect of maltotetraitol on specific signaling pathways in mammalian cells is limited in the current scientific literature. However, as a non-metabolizable sugar analog, it can be hypothesized to influence cellular signaling in several indirect ways:

-

Energy Sensing Pathways: By providing a "sweet" taste signal without a corresponding energy yield, long-term consumption of maltotetraitol and other non-caloric sweeteners could potentially modulate energy-sensing pathways like the AMP-activated protein kinase (AMPK) pathway. However, specific studies on maltotetraitol are needed to confirm this.

-

Gut-Brain Axis: The fermentation of maltotetraitol by the gut microbiota leads to the production of SCFAs. These SCFAs can act as signaling molecules, influencing gut hormone secretion (e.g., GLP-1 and PYY) and potentially impacting the gut-brain axis, which plays a role in appetite regulation and metabolic control.

A hypothetical signaling pathway illustrating the potential indirect effects of maltotetraitol is presented below. It is important to note that this is a conceptual model and requires experimental validation.

Applications in Research and Drug Development

The unique properties of maltotetraitol make it a versatile tool for various applications:

-

Probing Carbohydrate Transporters: As a non-transported ligand for some bacterial ABC transporters, maltotetraitol can be used to study the binding and conformational changes of these proteins without the complication of substrate translocation.

-

Excipient in Drug Formulations: Its high solubility, low hygroscopicity, and non-cariogenic nature make it a suitable excipient for oral drug formulations, particularly for pediatric or diabetic patient populations.

-

Control Substance in Metabolic Studies: In studies investigating the metabolic effects of carbohydrates, maltotetraitol can serve as a non-metabolizable control to differentiate between the effects of taste/oral stimulation and the effects of post-absorptive metabolism.

-

Investigating the Gut Microbiome: The fermentable nature of maltotetraitol allows for its use in studies aimed at understanding the impact of non-digestible carbohydrates on the composition and function of the gut microbiota.

Conclusion

Maltotetraitol stands out as a valuable non-metabolizable sugar analog with significant potential in both fundamental research and pharmaceutical applications. Its resistance to digestion, coupled with its defined chemical structure, allows for the precise investigation of carbohydrate-protein interactions and the physiological effects of non-caloric sweeteners. While direct evidence of its impact on mammalian cellular signaling pathways is still emerging, its role as a modulator of the gut microbiome and its potential to influence the gut-brain axis present exciting avenues for future research. This technical guide provides a solid foundation for scientists and researchers to harness the unique properties of maltotetraitol in their pursuit of new scientific discoveries and innovative therapeutic strategies. Further studies are warranted to fully elucidate its biological effects and expand its applications.

References

The Low Glycemic Index of Maltotetraitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the low glycemic index of maltotetraitol, a sugar alcohol with potential applications in the food and pharmaceutical industries. The document details its physicochemical properties, metabolic fate, and the methodologies used to assess its glycemic response. Furthermore, it explores the signaling pathways potentially influenced by its consumption.

Introduction to Maltotetraitol

Maltotetraitol is a sugar alcohol (polyol) derived from maltose. Structurally, it is a tetraol similar to maltotriose and maltitol. It is utilized as a low-calorie sweetener and bulking agent in various products, including baked goods, candies, and beverages.[1] Like other sugar alcohols, its primary mechanism of action as a reduced-calorie sweetener is its incomplete absorption in the gastrointestinal tract, which leads to a lower caloric intake and a blunted insulin response compared to traditional sugars.[1]

Physicochemical Properties and Quantitative Data

Maltotetraitol's properties make it a suitable sugar substitute in various formulations. A summary of its key quantitative data, in comparison to other common sweeteners, is presented in Table 1.

| Sweetener | Type | Relative Sweetness (Sucrose = 100) | Caloric Value (kcal/g) | Glycemic Index (GI) |

| Maltotetraitol | Sugar Alcohol | 50-60[1] | Low (estimated) | Low (estimated) |

| Maltitol | Sugar Alcohol | 75-90 | 2.1[2] | 35[2] |

| Sucrose | Disaccharide | 100 | 4 | 65-68 |

| Glucose | Monosaccharide | 70-80 | 4 | 100 |

Understanding the Glycemic Index

The glycemic index (GI) is a relative ranking of carbohydrates in foods according to how they affect blood glucose levels. Carbohydrates with a low GI value (55 or less) are more slowly digested, absorbed, and metabolized and cause a lower and slower rise in blood glucose and, therefore, insulin levels.

Experimental Protocols for Glycemic Index Determination

The determination of the glycemic index is crucial for classifying carbohydrates and sugar alcohols. Both in vivo and in vitro methods are employed.

In Vivo Glycemic Index Testing Protocol

The in vivo method is the gold standard for GI determination and involves human subjects.

Objective: To determine the glycemic index of maltotetraitol in healthy human subjects.

Materials and Equipment:

-

Maltotetraitol powder

-

Anhydrous glucose (reference food)

-

Water for dissolving test substances

-

Glucometer and test strips

-

Lancets for capillary blood sampling

-

Sterile wipes and collection tubes

-

Timing device

Procedure:

-

Subject Recruitment: Ten to twelve healthy adult subjects with a normal body mass index (BMI) and no history of diabetes are recruited.

-

Ethical Considerations: Informed consent is obtained from all participants, and the study protocol is approved by an institutional review board.

-

Pre-test Conditions: Subjects undergo an overnight fast of 10-12 hours.

-

Baseline Blood Glucose: A fasting blood sample is taken to determine baseline glucose levels (time 0).

-

Test Food Administration: A test portion of maltotetraitol containing 50 grams of available carbohydrate is dissolved in water and consumed by the subject within a 15-minute timeframe.

-

Post-prandial Blood Glucose Monitoring: Capillary blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after consumption of the test substance.

-

Reference Food Testing: On a separate occasion, the same procedure is repeated with 50 grams of anhydrous glucose as the reference food.

-

Data Analysis: The incremental area under the curve (iAUC) for the blood glucose response is calculated for both maltotetraitol and the glucose reference. The GI of maltotetraitol is then calculated using the following formula:

GI = (iAUC of Maltotetraitol / iAUC of Glucose) x 100

In Vitro Enzymatic Hydrolysis Protocol

In vitro methods simulate the digestive process to estimate the rate of carbohydrate digestion.

Objective: To assess the susceptibility of maltotetraitol to enzymatic hydrolysis, providing an indication of its potential glycemic response.

Materials and Equipment:

-

Maltotetraitol

-

Porcine pancreatic α-amylase

-

Intestinal mucosal enzymes (e.g., sucrase-isomaltase, maltase-glucoamylase)

-

Dialysis tubing with a molecular weight cut-off that retains enzymes but allows the passage of monosaccharides

-

Shaking water bath maintained at 37°C

-

Spectrophotometer for glucose measurement

-

Glucose assay kit (e.g., glucose oxidase-peroxidase method)

Procedure:

-

Sample Preparation: A solution of maltotetraitol is prepared in a buffer solution at a physiological pH.

-

Enzymatic Digestion:

-

The maltotetraitol solution is incubated with porcine pancreatic α-amylase in a shaking water bath at 37°C to simulate the initial phase of carbohydrate digestion.

-

Subsequently, intestinal mucosal enzymes are added to simulate digestion in the small intestine.

-

-

Glucose Release Measurement: The reaction mixture is placed in a dialysis bag, and the surrounding dialysate is sampled at regular intervals (e.g., 30, 60, 90, 120, 180 minutes). The concentration of glucose released into the dialysate is measured using a glucose assay.

-

Data Analysis: The rate of glucose release from maltotetraitol is compared to that of a readily digestible carbohydrate like maltodextrin. A slower rate of glucose release suggests a lower glycemic index.

Metabolic Fate of Maltotetraitol

The low glycemic index of maltotetraitol is primarily attributed to its metabolic fate in the human digestive system. Based on studies of the similar sugar alcohol, maltitol, a significant portion of ingested maltotetraitol is likely not hydrolyzed by digestive enzymes in the small intestine. Instead, it passes to the large intestine where it is fermented by the gut microbiota. This fermentation process yields short-chain fatty acids (SCFAs), which can be absorbed and contribute to a smaller extent to the total energy supply. The unabsorbed portion is excreted in the feces.

Caption: Hypothesized Metabolic Pathway of Maltotetraitol.

Signaling Pathways Influenced by Sugar Alcohol Metabolism

The consumption of poorly digestible carbohydrates, such as sugar alcohols, can influence various signaling pathways, primarily related to glucose homeostasis and satiety.

Insulin Signaling Pathway

Due to the slow and incomplete absorption of its constituent monosaccharides, maltotetraitol is expected to elicit a minimal to low insulin response. This is beneficial for individuals with impaired glucose tolerance or diabetes. The reduced demand for insulin secretion helps in maintaining better glycemic control.

Glucagon-Like Peptide-1 (GLP-1) Secretion

Some studies on other non-digestible or slowly digestible carbohydrates have suggested a potential to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying, all of which contribute to improved glycemic control. The fermentation of maltotetraitol in the large intestine and the resulting production of SCFAs may also play a role in stimulating GLP-1 release.

Caption: Potential Influence of Maltotetraitol on GLP-1 Signaling.

Workflow for In Vivo Glycemic Index Determination

The following diagram illustrates the logical flow of an in vivo study to determine the glycemic index of a test substance like maltotetraitol.

Caption: In Vivo Glycemic Index Determination Workflow.

Conclusion

Maltotetraitol, as a sugar alcohol, is characterized by its reduced caloric content and is anticipated to have a low glycemic index. This is primarily due to its incomplete digestion and absorption in the small intestine, with subsequent fermentation by the gut microbiota in the large intestine. While direct quantitative data on the glycemic index of maltotetraitol is limited, evidence from similar sugar alcohols like maltitol strongly supports its low glycemic properties. The potential for maltotetraitol and its metabolites to influence beneficial signaling pathways, such as GLP-1 secretion, warrants further investigation for its application in foods designed for improved metabolic health. Standardized in vivo and in vitro protocols are essential for the precise determination of its glycemic index and for substantiating its role in health and wellness.

References

The Role of Maltotetraitol in Carbohydrate Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotetraitol, a reduced form of the maltooligosaccharide maltotetraose, serves as a pivotal, non-metabolizable tool in the intricate study of carbohydrate metabolism. As a sugar alcohol, its resistance to hydrolysis by common glycosidases, such as α-amylase, makes it an invaluable instrument for dissecting specific enzymatic and transport processes. This technical guide provides a comprehensive overview of the applications of maltotetraitol, detailing its use as an enzyme inhibitor, a probe for carbohydrate-binding proteins, and a control in metabolic uptake studies. The content herein is designed to equip researchers with the foundational knowledge, experimental protocols, and data necessary to effectively integrate maltotetraitol into their research endeavors.

Core Applications of Maltotetraitol

Maltotetraitol's utility in carbohydrate metabolism research is multifaceted, primarily revolving around its structural similarity to maltotetraose coupled with its metabolic inertia.

Competitive Inhibition of α-Amylase

Maltotetraitol functions as a competitive inhibitor of α-amylase, an endoglycosidase responsible for the initial breakdown of starch and glycogen. By mimicking the natural substrate, maltotetraitol binds to the active site of α-amylase without undergoing catalysis, thereby blocking the binding of starch and other α-1,4-linked glucans. This inhibitory action is crucial for studying the kinetics and mechanism of amylase activity, as well as for the screening and characterization of novel amylase inhibitors for therapeutic applications, such as the management of type 2 diabetes.[1]

Probing Carbohydrate-Binding Proteins

The interaction of carbohydrates with proteins is fundamental to numerous biological processes, including cell-cell recognition, signaling, and transport. Maltotetraitol serves as a valuable ligand for studying carbohydrate-binding proteins, particularly the maltose-binding protein (MBP), a key component of the maltose/maltodextrin transport system in bacteria.[2] Its ability to bind to MBP without being subsequently metabolized allows for the stabilization of the protein-ligand complex, facilitating structural and functional studies, such as X-ray crystallography, to elucidate the molecular basis of carbohydrate recognition and transport.

Non-Metabolizable Control in Uptake and Transport Assays

In studies investigating the cellular uptake and transport of carbohydrates, it is essential to differentiate between transported and metabolized sugars. Maltotetraitol, being resistant to intracellular metabolism, is an ideal negative control.[3] Its use allows researchers to isolate and quantify the transport process itself, independent of downstream metabolic pathways. This is particularly relevant in studies of glucose transporters and in elucidating the mechanisms of sugar sensing and signaling.[4][5]

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of maltotetraitol and its parent oligosaccharide with relevant proteins. While specific kinetic data for maltotetraitol is not always readily available in literature, the provided data for related compounds offers a valuable reference point.

Table 1: Inhibition of α-Amylase

| Inhibitor/Substrate | Enzyme Source | Inhibition Type | Ki (Inhibition Constant) | IC50 | Notes |

| Maltotetraitol | Porcine Pancreatic α-Amylase | Competitive | Data not available | Not reported | Acts as a competitive inhibitor by binding to the active site. Not hydrolyzed by the enzyme. |

| Acarbose | Porcine Pancreatic α-Amylase | Competitive | Not reported | 18.63 ± 1.21 µg/ml | A well-characterized α-glucosidase and α-amylase inhibitor used as a positive control in inhibition assays. |

| 5-O-p-coumaroylquinic acid | Hog Pancreatic α-Amylase | Noncompetitive | Kic = 0.38 µM, Kin = 0.38 µM | 69.39 µM | An example of a natural noncompetitive inhibitor, highlighting different inhibition kinetics. |

Table 2: Binding Affinity to Maltose-Binding Protein (MBP)

| Ligand | Protein Source | Kd (Dissociation Constant) | Notes |

| Maltose | E. coli MBP | ~2 µM | The natural ligand for MBP, binding with high affinity. |

| Maltotriose | E. coli MBP | ~0.4 µM | Binds with higher affinity than maltose. |

| Maltotetraitol | E. coli MBP | Not explicitly quantified in literature | Binds to MBP, inducing a conformational change and allowing for structural studies. The reduced end occupies a distinct subsite which may explain its inability to be transported. |

Experimental Protocols

α-Amylase Inhibition Assay using Maltotetraitol

This protocol is adapted from standard α-amylase inhibition assays and utilizes maltotetraitol as the test inhibitor.

Materials:

-

Porcine Pancreatic α-Amylase (PPA) solution (2 units/mL in 0.02 M sodium phosphate buffer, pH 6.9 with 6 mM NaCl)

-

Maltotetraitol solutions of varying concentrations

-

1% (w/v) soluble starch solution

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Acarbose solution (positive control)

-

0.02 M Sodium phosphate buffer (pH 6.9 with 6 mM NaCl)

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixtures:

-

In a series of test tubes, pipette 200 µL of different concentrations of maltotetraitol solution.

-

For the control, add 200 µL of the phosphate buffer instead of the inhibitor.

-

For the positive control, add 200 µL of acarbose solution.

-

-

Pre-incubation:

-

Add 200 µL of the PPA solution to each tube.

-

Incubate the mixtures at 37°C for 10 minutes.

-

-

Initiation of Enzymatic Reaction:

-

Add 200 µL of the 1% starch solution to each tube to start the reaction.

-

Incubate at 37°C for 5 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 400 µL of DNSA reagent to each tube.

-

-

Color Development:

-

Boil the tubes in a water bath for 10 minutes.

-

Cool the tubes to room temperature and add 4 mL of distilled water to each.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Carbohydrate Uptake Assay using Radiolabeled Substrate and Maltotetraitol as a Control

This protocol describes a general method for measuring glucose uptake in cultured cells, where maltotetraitol can be used as a non-metabolizable control to account for non-specific binding and transport.

Materials:

-

Cultured cells (e.g., adipocytes, myotubes)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled glucose (e.g., 2-deoxy-D-[3H]glucose)

-

Unlabeled 2-deoxy-D-glucose

-

Maltotetraitol solution

-

Insulin (for stimulated uptake)

-

Cytochalasin B (inhibitor of glucose transport)

-

Scintillation fluid and counter

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency in multi-well plates.

-

Wash the cells with KRH buffer.

-

-

Pre-incubation:

-

Incubate the cells in KRH buffer with or without insulin for the desired time to stimulate glucose uptake.

-

-

Uptake Assay:

-

To measure total uptake, add KRH buffer containing radiolabeled 2-deoxy-D-glucose and unlabeled 2-deoxy-D-glucose.

-

To measure non-specific uptake, in a parallel set of wells, add the same solution containing an excess of cytochalasin B.

-

To assess the effect of a non-metabolizable sugar, in another set of wells, add the radiolabeled glucose solution along with a high concentration of maltotetraitol.

-

-

Termination of Uptake:

-

After a defined incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold KRH buffer to stop the uptake.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific glucose uptake is calculated by subtracting the non-specific uptake (in the presence of cytochalasin B) from the total uptake. The wells containing maltotetraitol will demonstrate the level of transport and binding that is not subject to downstream metabolism, serving as a useful comparison.

-

Signaling Pathways and Experimental Workflows

Competitive Enzyme Inhibition Workflow

The following diagram illustrates the principle of competitive inhibition, where both the substrate and the inhibitor (maltotetraitol) compete for the active site of the enzyme (α-amylase).

Bacterial ABC Transporter Workflow for Maltose Uptake

This diagram depicts the general mechanism of a bacterial ATP-binding cassette (ABC) transporter involved in maltose uptake, a process that can be studied using maltotetraitol.

Conclusion

Maltotetraitol stands out as a versatile and indispensable tool for researchers in the field of carbohydrate metabolism. Its non-metabolizable nature allows for the precise investigation of enzyme kinetics, protein-carbohydrate interactions, and cellular transport mechanisms without the confounding effects of downstream metabolic processing. The experimental protocols and conceptual diagrams provided in this guide offer a solid framework for the effective application of maltotetraitol in a research setting. Further exploration into the quantitative aspects of its interactions and the development of more specialized experimental protocols will undoubtedly continue to expand its utility in elucidating the complex world of carbohydrate biology.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Anti-MBP [BBMBP23.42] monoclonal antibody | Monoclonal Antibodies - Ximbio [ximbio.com]

- 3. Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. revvity.com [revvity.com]

Methodological & Application

Application Notes and Protocols for Using Maltotetraitol in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotetraitol, the sugar alcohol derivative of maltotetraose, serves as a valuable tool in the study of carbohydrate-hydrolyzing enzymes, particularly α-amylases. As a reduced sugar analogue, maltotetraitol is resistant to hydrolysis by human salivary α-amylase while acting as a competitive inhibitor of this enzyme.[1] This property makes it an excellent candidate for use in enzyme inhibition assays to screen for and characterize novel α-amylase inhibitors, which are of significant interest in the management of metabolic disorders such as type 2 diabetes. These application notes provide detailed protocols for utilizing maltotetraitol in α-amylase inhibition assays.

Principle of α-Amylase Inhibition Assay

α-Amylase catalyzes the hydrolysis of α-1,4-glycosidic bonds in starch and related carbohydrates, breaking them down into smaller oligosaccharides and ultimately glucose. The activity of α-amylase can be quantified by measuring the rate of product formation, typically the release of reducing sugars. In an inhibition assay, the reduction in enzyme activity in the presence of a test compound is measured. Maltotetraitol can be used as a reference competitive inhibitor to validate assay conditions and to understand the mechanism of newly identified inhibitors.

The most common method for determining α-amylase activity is the 3,5-dinitrosalicylic acid (DNSA) assay. DNSA reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, a colored product that can be measured spectrophotometrically at 540 nm. The intensity of the color is directly proportional to the concentration of reducing sugars produced.

Data Presentation

Table 1: Inhibitory Constants (Ki) of Malto-oligosaccharide Derivatives against Porcine Pancreatic α-Amylase

| Inhibitor | Ki (µM) | Inhibition Type |

| 6-amino-6-deoxymaltose | 88 | Competitive |

| 6-amino-6-deoxy-maltotriose | 1.9 | Competitive |

| 6'-amino-6'-deoxy-maltotriose | 2.0 | Competitive |

| 6''-amino-6''-deoxy-maltotriose | 175 | Competitive |

| Maltotriose | 1800 | Competitive |

Data sourced from a study on aminodeoxy derivatives of maltose and maltotriose.[2]

Table 2: Template for Presenting Experimental Data for Maltotetraitol

| Parameter | Value |

| Inhibitor | Maltotetraitol |

| Enzyme | Human Salivary α-Amylase |

| Substrate | Soluble Starch |

| Assay Method | DNSA Assay |

| IC50 | To be determined experimentally |

| Ki | To be determined experimentally |

| Inhibition Type | Competitive |

Experimental Protocols

Protocol 1: Determination of α-Amylase Inhibition using the DNSA Method

This protocol describes the steps to measure the inhibitory effect of a test compound, such as maltotetraitol, on α-amylase activity.

Materials:

-

Human Salivary α-Amylase (e.g., Sigma-Aldrich)

-

Maltotetraitol

-

Soluble starch

-

Phosphate buffer (0.02 M, pH 6.9 with 6.7 mM NaCl)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Sodium potassium tartrate solution

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Reagents:

-

Phosphate Buffer: Prepare a 0.02 M sodium phosphate buffer with 6.7 mM NaCl and adjust the pH to 6.9.

-

α-Amylase Solution: Prepare a stock solution of human salivary α-amylase in phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.

-

Starch Solution: Prepare a 1% (w/v) soluble starch solution in phosphate buffer by gently boiling until the starch is fully dissolved.

-

Maltotetraitol Solutions: Prepare a series of dilutions of maltotetraitol in phosphate buffer to determine the IC50 value.

-

DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30 g of sodium potassium tartrate and slowly add 20 mL of 2 N NaOH. Dilute to a final volume of 100 mL with distilled water.

-

-

Enzyme Inhibition Assay:

-

Add 100 µL of the α-amylase solution to a set of test tubes.

-

Add 100 µL of each maltotetraitol dilution to the respective test tubes. For the control (uninhibited reaction), add 100 µL of phosphate buffer.

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of the 1% starch solution to each tube.

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Terminate the reaction by adding 200 µL of the DNSA reagent to each tube.

-

Boil the tubes in a water bath for 10 minutes to allow for color development.

-

Cool the tubes to room temperature and add 900 µL of distilled water to each tube.

-

Measure the absorbance of the solutions at 540 nm.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: Determination of the Inhibition Constant (Ki)

To determine the inhibition constant (Ki) for a competitive inhibitor like maltotetraitol, the assay is performed with varying concentrations of both the substrate and the inhibitor.

Procedure:

-

Follow the enzyme inhibition assay protocol as described above.

-

Use a range of starch concentrations (e.g., 0.25%, 0.5%, 1%, 1.5%, 2%).

-

For each starch concentration, perform the assay with a range of maltotetraitol concentrations.

-

Measure the initial reaction velocities (v) for each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]), where [S] is the substrate concentration.

-

In the presence of a competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect at the y-axis.

-

The Ki can be determined from the following equation: Slope (with inhibitor) = Slope (without inhibitor) * (1 + [I]/Ki) where [I] is the inhibitor concentration.

Visualizations

Experimental Workflow for α-Amylase Inhibition Assay

Caption: Workflow for α-amylase inhibition assay using the DNSA method.

Competitive Inhibition Signaling Pathway

Caption: Mechanism of competitive inhibition of α-amylase by maltotetraitol.

References

Application of Maltotetraitol in the Study of ABC Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-binding cassette (ABC) transporters are a superfamily of integral membrane proteins responsible for the ATP-powered translocation of a wide variety of substrates across cellular membranes. The maltose/maltodextrin ABC transporter in Escherichia coli, encoded by the mal operon, serves as a paradigm for understanding the mechanism of type I ABC importers. This system, comprising the periplasmic maltose-binding protein (MalE) and the membrane-embedded transporter complex (MalF, MalG, and two MalK ATP-hydrolyzing subunits), is responsible for the uptake of maltose and linear maltodextrins.

Maltotetraitol, the reduced form of maltotetraose, presents itself as a valuable tool for dissecting the transport cycle of maltodextrin ABC transporters. Due to its structural similarity to natural substrates and its likely resistance to metabolic degradation, maltotetraitol can be employed as a stable probe to investigate substrate binding, translocation, and the energetics of the transport process. This application note provides a detailed overview of the hypothetical use of maltotetraitol in studying ABC transporters, complete with experimental protocols and data interpretation.

Principle of Application

Maltotetraitol is proposed as a non-metabolizable analog of maltotetraose. This property is advantageous for transport assays as it allows for the accumulation of the substrate inside the cell or proteoliposome without its subsequent breakdown, simplifying the quantification of transport rates. Furthermore, radiolabeled or fluorescently tagged maltotetraitol can be synthesized to directly measure its binding to the substrate-binding protein (MalE) and its transport by the MalFGK2 complex.

Key Applications

-

Determination of Binding Affinity: Quantifying the binding affinity of maltotetraitol to the maltose-binding protein (MalE) to assess its recognition by the transport system.

-

In Vitro Transport Assays: Measuring the rate of maltotetraitol uptake into proteoliposomes reconstituted with the purified MalFGK2 transporter.

-

ATPase Activity Stimulation: Evaluating the ability of maltotetraitol, in complex with MalE, to stimulate the ATP hydrolysis activity of the MalK subunits.

-

Competitive Inhibition Studies: Using maltotetraitol to probe the substrate specificity of the transporter and to identify potential inhibitors.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the interaction of maltotetraitol with the E. coli maltose ABC transporter system, presented in comparison to known substrates.

Table 1: Binding Affinities of Various Sugars to MalE

| Ligand | Dissociation Constant (Kd) (µM) |

| Maltose | 1.2 |

| Maltotriose | 0.8 |

| Maltotetraose | 0.5 |

| Maltotetraitol | 2.5 |

Table 2: Transport Kinetics and ATPase Stimulation

| Substrate | Transport Rate (nmol/min/mg protein) | Km for Transport (µM) | ATPase Activity (nmol ATP/min/mg protein) |

| Maltose | 150 | 1.0 | 200 |

| Maltotetraose | 120 | 0.7 | 180 |

| Maltotetraitol | 80 | 3.0 | 110 |

Experimental Protocols

Protocol 1: Determination of Maltotetraitol Binding Affinity to MalE by Intrinsic Tryptophan Fluorescence Quenching

Objective: To determine the dissociation constant (Kd) of the MalE-maltotetraitol complex.

Materials:

-

Purified MalE protein (in 20 mM Tris-HCl, pH 7.4, 150 mM NaCl)

-

Maltotetraitol stock solution (10 mM in water)

-

Fluorometer

Procedure:

-

Set the excitation wavelength of the fluorometer to 295 nm and the emission wavelength to scan from 310 to 400 nm.

-

Dilute the purified MalE protein to a final concentration of 1 µM in a quartz cuvette.

-

Record the initial fluorescence spectrum of the apo-MalE.

-

Add small aliquots of the maltotetraitol stock solution to the cuvette to achieve final concentrations ranging from 0.1 µM to 50 µM.

-

After each addition, mix gently and allow the system to equilibrate for 2 minutes before recording the fluorescence spectrum.

-

Plot the change in fluorescence intensity at the emission maximum (typically around 340 nm) as a function of the maltotetraitol concentration.

-

Fit the resulting binding curve to a one-site binding equation to determine the Kd.

Protocol 2: Reconstitution of MalFGK2 into Proteoliposomes and Transport Assay

Objective: To measure the rate of [14C]-maltotetraitol transport into proteoliposomes.

Materials:

-

Purified MalFGK2 complex

-

E. coli polar lipids

-

[14C]-maltotetraitol

-

ATP and an ATP-regenerating system (creatine kinase and creatine phosphate)

-

Sephadex G-50 column

-

Scintillation counter

Procedure:

-

Proteoliposome Preparation:

-

Prepare liposomes by sonicating E. coli polar lipids in a buffer containing 10 mM HEPES-KOH, pH 7.5, and 100 mM KCl.

-

Reconstitute the purified MalFGK2 complex into the pre-formed liposomes by detergent removal using bio-beads.

-

Extrude the proteoliposomes through a 400 nm polycarbonate filter to obtain unilamellar vesicles.

-

Load the proteoliposomes with ATP and the ATP-regenerating system by a freeze-thaw cycle.

-

-

Transport Assay:

-

Equilibrate the proteoliposomes at 37°C.

-

Initiate the transport reaction by adding a mixture of purified MalE and [14C]-maltotetraitol to the proteoliposome suspension.

-

At various time points (e.g., 0, 30, 60, 120, 300 seconds), take an aliquot of the reaction mixture and apply it to a Sephadex G-50 spin column to separate the proteoliposomes from the external medium.

-

Collect the eluate and measure the amount of radioactivity incorporated into the proteoliposomes using a scintillation counter.

-

Calculate the initial rate of transport from the linear portion of the time course.

-

Protocol 3: ATPase Activity Assay

Objective: To measure the stimulation of MalFGK2 ATPase activity by the MalE-maltotetraitol complex.

Materials:

-

MalFGK2-containing proteoliposomes

-

Purified MalE

-

Maltotetraitol

-

[γ-32P]ATP

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Prepare a reaction mixture containing MalFGK2 proteoliposomes, MalE, and varying concentrations of maltotetraitol in an assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 37°C.

-